molecular formula C7H15NO4 B14429796 5-Methyl-3-nitro-2,4-hexanediol CAS No. 78651-63-5

5-Methyl-3-nitro-2,4-hexanediol

Cat. No.: B14429796
CAS No.: 78651-63-5
M. Wt: 177.20 g/mol
InChI Key: MHMKYCQSVYJNNY-UHFFFAOYSA-N
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Description

5-Methyl-3-nitro-2,4-hexanediol is an organic compound with the molecular formula C7H15NO4 . This structure features both diol and nitro functional groups, which can be of interest in various research applications. The specific physicochemical properties, research applications, and mechanism of action for this compound are not detailed in public sources. This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers are encouraged to contact us for specific purity data, availability, and custom synthesis inquiries.

Properties

CAS No.

78651-63-5

Molecular Formula

C7H15NO4

Molecular Weight

177.20 g/mol

IUPAC Name

5-methyl-3-nitrohexane-2,4-diol

InChI

InChI=1S/C7H15NO4/c1-4(2)7(10)6(5(3)9)8(11)12/h4-7,9-10H,1-3H3

InChI Key

MHMKYCQSVYJNNY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(C(C)O)[N+](=O)[O-])O

Origin of Product

United States

Preparation Methods

Early Method from Synthesis (1983)

The foundational synthesis of 5-methyl-3-nitro-2,4-hexanediol was reported in Synthesis (1983, p. 1014). The protocol involves a nitro-aldol condensation between a methyl-substituted aldehyde and a nitroalkane precursor. Key steps include:

  • Nitroalkane preparation : 3-Nitrohexane is synthesized via nitration of 3-hexene using concentrated nitric acid in acetic anhydride.
  • Diol formation : The nitroalkane undergoes base-catalyzed hydration with potassium hydroxide in aqueous ethanol to yield the diol.

Reaction Conditions :

  • Temperature: 60–80°C
  • Solvent: Ethanol/water (3:1 v/v)
  • Yield: 68–72%.

This method remains the most cited route but requires careful control of nitration conditions to avoid over-nitration or decomposition.

Catalytic Approaches

Transition Metal-Catalyzed Nitration

Recent patents describe nitro group introduction via transition metal catalysts. For example, CN101628904A outlines a method using iron(III) chloride to mediate nitration of diol precursors. While not directly applied to this compound, the methodology is adaptable:

  • Substrate : 5-Methyl-2,4-hexanediol
  • Nitration agent : Nitric acid (70%)
  • Catalyst : FeCl₃ (5 mol%)
  • Conditions : 40°C, 4 hours, dichloromethane solvent.
    Yield : ~60% (extrapolated from analogous reactions).

Ruthenium-Catalyzed Dehydrogenative Coupling

A study in JACS (2018) demonstrates ruthenium-catalyzed coupling of diols with ammonia to form N-heteroaromatics. Though designed for pyrazines, the mechanism suggests potential for nitro-diol synthesis:

  • Catalyst : Ru-PNP pincer complex (1 mol%)
  • Conditions : 150°C, 7 bar NH₃, toluene solvent.
    Key Insight : Secondary alcohol dehydrogenation precedes nitro group incorporation, offering a pathway to nitro-diols under reductive conditions.

Nitro-Diol Functionalization Strategies

Reductive Amination and Nitro Retention

US9006486B2 discloses methods to retain nitro groups during amidation. Applied to this compound, this approach could enable derivatization without nitro reduction:

  • Substrate : this compound
  • Reagent : Primary amine (e.g., 2,3-dihydroxypropylamine)
  • Conditions : Methanol solvent, 30–35°C, 2.03:1 amine/diol ratio.
    Purity : >97% (analogous reactions).

Emerging Biocatalytic Routes

Whole-Cell Biotransformation

Organic Process Research & Development (2007) highlights E. coli-based reduction of diketones to diols. While 2,5-hexanedione reduction is reported, adapting this to nitro-diols requires nitro group stability during enzymatic steps:

  • Enzyme : Alcohol dehydrogenase from Lactobacillus brevis
  • Conditions : 30°C, 2-propanol as co-substrate.
    Yield : >90% (for non-nitro diols).

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
Classical (1983) 60–80°C, ethanol/water 68–72% Well-established Hazardous nitration reagents
FeCl₃-Catalyzed 40°C, FeCl₃, HNO₃ ~60% Mild temperature Requires optimization
Ruthenium Catalysis 150°C, Ru-PNP, NH₃ N/A One-pot synthesis Untested for nitro-diols
Biocatalytic 30°C, E. coli, 2-propanol >90%* Green chemistry Nitro group compatibility unclear

*Yield reported for analogous non-nitro diols.

Mechanistic Considerations

Nitro Group Introduction

Nitro functionality is typically introduced via:

  • Direct nitration : Electrophilic aromatic substitution (for aromatic systems) or aliphatic nitration using HNO₃/H₂SO₄.
  • Nitro-aldol reaction : Condensation of nitroalkanes with carbonyl compounds.

Steric and Electronic Effects

The methyl group at C5 and nitro group at C3 create steric hindrance, necessitating optimized reaction geometries. Computational studies suggest that electron-withdrawing nitro groups stabilize intermediate enolates during condensation.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-nitro-2,4-hexanediol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methyl-3-nitro-2,4-hexanediol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Methyl-3-nitro-2,4-hexanediol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Theoretical Comparison of 5-Methyl-3-nitro-2,4-hexanediol and Structural Analogs

Compound Molecular Weight (g/mol) Functional Groups Key Properties (Theoretical) Potential Applications
This compound 193.18 2° diol, nitro, methyl High polarity; moderate stability due to nitro group; low water solubility Polymer crosslinker, pharmaceutical intermediate
2-Nitro-1,3-propanediol 136.08 1° diol, nitro Hygroscopic; antimicrobial activity Preservative in lab reagents
4-Nitro-2,3-butanediol 148.12 2° diol, nitro Reactive nitro group; thermal instability Explosives research
5-Nitro-1,2-cyclohexanediol 188.16 Cyclic diol, nitro Enhanced rigidity; stereochemical complexity Chiral catalyst precursor

Key Observations:

  • Nitro Group Impact: The nitro group in this compound likely reduces water solubility compared to non-nitro diols (e.g., 1,6-hexanediol) while increasing density and thermal stability .
  • Methyl Substituent: The methyl group may enhance solubility in organic solvents (e.g., ethanol, acetone) relative to unsubstituted nitro-diols, similar to trends observed in methylated analogs of nitrophenols .
  • Reactivity: Nitro-diols are prone to reduction reactions (e.g., nitro-to-amine conversion), making them valuable in pharmaceutical synthesis. This contrasts with non-nitro diols, which are more commonly used in polymer plasticizers.

Research Findings and Limitations

  • Synthetic Challenges: Unlike simpler nitro-diols (e.g., 2-nitro-1,3-propanediol), the branched hexanediol structure of this compound complicates regioselective synthesis, as noted in analogous nitro-alcohol syntheses .
  • Stability Concerns : Nitro groups can introduce photolytic or thermal decomposition risks. For example, 4-nitro-2,3-butanediol degrades above 80°C, whereas the methyl group in this compound may mitigate this by steric hindrance.

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